2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

Catalog No.
S926926
CAS No.
1524802-01-4
M.F
C9H14N4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

CAS Number

1524802-01-4

Product Name

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

IUPAC Name

2-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

LRXGFQGJAKGWAT-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=C1)N)C2CC2

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)C2CC2

Antitumor Activity

Antibacterial Activity

Nonlinear Optical Applications

Synthesis of 2-amino-4,6-dimethoxypyrimidine

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by its unique molecular structure, which includes a cyclopropyl group and two dimethyl groups attached to the nitrogen atoms in the pyrimidine ring. The molecular formula for this compound is C12H20N4C_{12}H_{20}N_{4}. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3, known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions are possible where chlorine atoms at positions 4 and 6 of the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

This compound exhibits notable biological activity primarily as an antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). Its mechanism of action involves inhibiting PAR1, which plays a critical role in various biological pathways including coagulation, inflammation, and cellular signaling. The inhibition of PAR1 by 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine may lead to significant anticoagulant, anticonvulsant, and anti-inflammatory effects.

The synthesis of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine and dimethylamine. The synthesis process can be summarized as follows:

  • Reagents: Utilize 4,6-dichloropyrimidine, cyclopropylamine, and dimethylamine.
  • Reaction Conditions: Conduct the reaction in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvent: Heat the mixture to reflux in a suitable solvent like dimethylformamide or tetrahydrofuran.
  • Purification: Purify the resultant product through recrystallization or column chromatography.

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine has various applications:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects due to its ability to inhibit PAR1.
  • Biochemical Research: The compound serves as a tool for studying cellular signaling pathways related to coagulation and inflammation.
  • Drug Development: Ongoing research aims to develop new drugs based on its unique properties and mechanisms of action .

Interaction studies involving 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine have focused on its binding affinity to various proteins involved in cellular signaling pathways. Its role as a PAR1 antagonist suggests that it may interact with other proteins in the coagulation cascade and inflammatory response pathways. Detailed biochemical assays are necessary to elucidate these interactions further .

Several compounds share structural similarities with 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamineContains a propyl group at N6Potentially different biological activity due to propyl substitution
2-cyclopropyl-N4-methylpyrimidine-4,6-diamineLacks additional substituents at N6Simpler structure may lead to different reactivity
2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamineContains an additional cyclopropylmethyl groupIncreased steric hindrance may affect binding properties

The uniqueness of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine lies in its specific combination of cyclopropyl and dimethyl groups, which may confer distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

0.9

Dates

Last modified: 08-16-2023

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